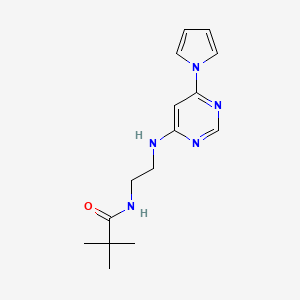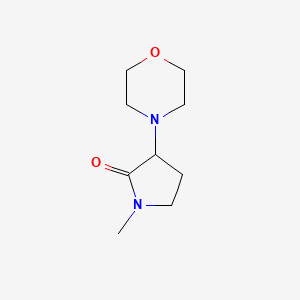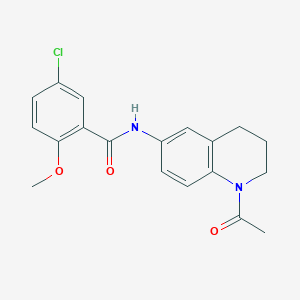
Methyl 4-(1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-(1-(2-chlorobenzyl)-6-oxo-1,6-dihydropyridine-3-carboxamido)benzoate is a useful research compound. Its molecular formula is C21H17ClN2O4 and its molecular weight is 396.83. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Hydrogen Bonding and Crystal Structures
Research on anticonvulsant enaminones, which are structurally related to the queried compound, highlights the significance of hydrogen bonding and crystal structures in determining their pharmacological properties. These compounds, including variants substituted with chlorobenzyl groups, show specific conformational characteristics due to hydrogen bonding, affecting their biological activities (Kubicki, Bassyouni, & Codding, 2000).
Spectroscopic Properties
Spectroscopic investigations of dihydronicotinamides, similar to the target compound, provide insights into their electronic structures and conformational dynamics. These studies, focusing on absorption and fluorescence spectroscopy, contribute to understanding the electronic interactions within these molecules, which could inform their utility in chemical and biological contexts (Fischer, Fleckenstein, & Hönes, 1988).
Calcium-Channel Antagonist Activity
Research on 1,4-dihydropyridine derivatives demonstrates their potential as calcium-channel antagonists. The structural analysis of these compounds, including their conformations and intermolecular interactions, supports their application in modulating calcium channels, relevant to cardiovascular diseases (Linden, Şafak, Şimşek, & Gündüz, 2011).
Nootropic Agents
The synthesis of specific 1,4-disubstituted 2-oxopyrrolidines and related compounds explores their potential as nootropic agents, suggesting applications in enhancing cognitive functions. These studies underline the importance of structural modifications to enhance biological efficacy and selectivity (Valenta, Urban, Taimr, & Polívka, 1994).
Antifolate Properties
The antifolate properties of specific dihydropyridine derivatives are investigated for their potential in cancer therapy. These compounds, through their inhibitory effect on dihydrofolate reductase, suggest a pathway for developing novel chemotherapeutic agents (Degraw, Christie, Colwell, & Sirotnak, 1992).
作用機序
Target of Action
Based on its structure, it may interact with proteins or enzymes that have affinity for its functional groups .
Mode of Action
It’s known that compounds with similar structures can undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . The compound may interact with its targets through similar mechanisms.
Biochemical Pathways
Compounds with similar structures can influence various biochemical pathways depending on their targets .
Result of Action
The effects would depend on the compound’s targets and mode of action .
Safety and Hazards
将来の方向性
The future directions for research on this compound would depend on its potential applications. For example, if it has therapeutic potential, future research could focus on optimizing its synthesis, improving its efficacy, and assessing its safety in preclinical and clinical trials. Unfortunately, specific information about the future directions for this compound was not found .
特性
IUPAC Name |
methyl 4-[[1-[(2-chlorophenyl)methyl]-6-oxopyridine-3-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17ClN2O4/c1-28-21(27)14-6-9-17(10-7-14)23-20(26)16-8-11-19(25)24(13-16)12-15-4-2-3-5-18(15)22/h2-11,13H,12H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBEAGRZYOBCUJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[8-(4-chlorophenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2505501.png)

![3-[4-(Morpholine-4-carbonyl)phenyl]-2-(pyridin-4-ylmethylsulfanyl)quinazolin-4-one](/img/structure/B2505506.png)

![3,5-dimethyl-N-[(2-methyl-1H-indol-5-yl)methyl]benzamide](/img/structure/B2505509.png)

![N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2505512.png)
![2-Chloro-5-[(4-fluorophenyl)methyl]-1,3,4-oxadiazole](/img/structure/B2505515.png)
![4-[3-(9H-carbazol-9-yl)-2-hydroxypropoxy]benzoic acid](/img/structure/B2505516.png)
![N-[2-(2-Fluorophenoxy)-1-phenylethyl]prop-2-enamide](/img/structure/B2505517.png)
![N-(5-((2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2505519.png)

![4-chloro-2-{(E)-[(1-phenylethyl)imino]methyl}phenol](/img/structure/B2505523.png)

